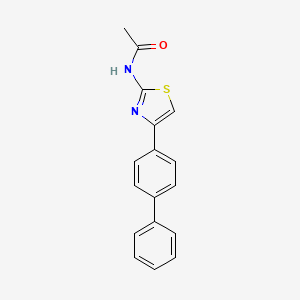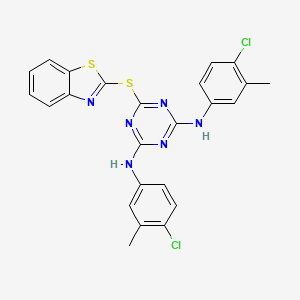![molecular formula C13H19BrN4S B12129874 [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione](/img/structure/B12129874.png)
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated pyridyl group, a piperazine ring, and a thione moiety, making it a versatile candidate for numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione typically involves multiple steps, starting with the bromination of 2-pyridine This is followed by the formation of the piperazine ring and subsequent attachment of the methylethylamino group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to scale up the production process. Additionally, the use of catalysts and advanced purification methods ensures the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The bromine atom in the pyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis.
Mecanismo De Acción
The mechanism of action of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione involves its interaction with specific molecular targets. The brominated pyridyl group and piperazine ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. The thione moiety may also play a role in redox reactions, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(5-Chloro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- [4-(5-Fluoro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
- [4-(5-Iodo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
Uniqueness
Compared to similar compounds, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity. The combination of the brominated pyridyl group, piperazine ring, and thione moiety provides a distinct set of chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C13H19BrN4S |
|---|---|
Peso molecular |
343.29 g/mol |
Nombre IUPAC |
4-(5-bromopyridin-2-yl)-N-propan-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H19BrN4S/c1-10(2)16-13(19)18-7-5-17(6-8-18)12-4-3-11(14)9-15-12/h3-4,9-10H,5-8H2,1-2H3,(H,16,19) |
Clave InChI |
CDTHUQQAJYIUSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=S)N1CCN(CC1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)

![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)
![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
![3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12129833.png)
}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)

![N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129847.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
